molecular formula C25H26O14 B11937194 Rubiayannone A

Rubiayannone A

Cat. No.: B11937194
M. Wt: 550.5 g/mol
InChI Key: DDRYMWKSIFOIRW-SSZNVGDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubiayannone A is an anthraquinone glycoside derived from the roots of the plant Rubia yunnanensis. This compound is known for its antiplatelet aggregation activity, making it a subject of interest in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubiayannone A is typically isolated from natural sources, specifically from the roots of Rubia yunnanensis. The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification.

Chemical Reactions Analysis

Types of Reactions

Rubiayannone A undergoes various chemical reactions, including:

    Oxidation: The anthraquinone structure can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinone structure, leading to the formation of hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Rubiayannone A has several scientific research applications, including:

Mechanism of Action

Rubiayannone A exerts its effects primarily through its antiplatelet aggregation activity. The compound inhibits the aggregation of platelets, which is a crucial step in the formation of blood clots. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with platelet surface receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbomethoxyanthraquinone
  • 2-Formylanthraquinone
  • Rubilatin-A

Uniqueness

Rubiayannone A is unique due to its specific glycoside structure and its potent antiplatelet aggregation activity. While other anthraquinone derivatives also exhibit biological activities, this compound stands out for its potential therapeutic applications in cardiovascular health .

Properties

Molecular Formula

C25H26O14

Molecular Weight

550.5 g/mol

IUPAC Name

1,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C25H26O14/c26-10-5-12(19(31)15-14(10)16(28)8-3-1-2-4-9(8)17(15)29)38-25-23(35)21(33)20(32)13(39-25)7-37-24-22(34)18(30)11(27)6-36-24/h1-5,11,13,18,20-27,30-35H,6-7H2/t11-,13-,18+,20-,21+,22-,23-,24+,25-/m1/s1

InChI Key

DDRYMWKSIFOIRW-SSZNVGDCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.